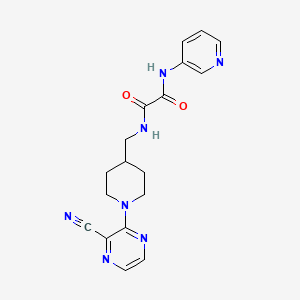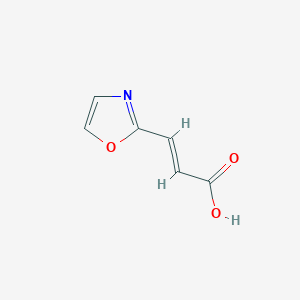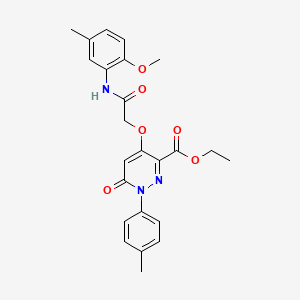![molecular formula C17H27ClN2O3 B2731235 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 1052538-16-5](/img/structure/B2731235.png)
1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a bis(2-hydroxyethyl)amino group and a propan-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the bis(2-hydroxyethyl)amino group, and the propan-2-ol group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple hydroxyl (-OH) groups could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Structural and Spectroscopic Investigation
A study focused on Schiff base derivatives, including compounds structurally related to the query compound. These derivatives demonstrated unique crystal structures and polymeric frameworks supported by hydrogen bonds, with their equilibrium structure and electronic properties thoroughly analyzed via density functional theory (DFT). The research also included FT-IR, FT-Raman, and UV-VIS spectroscopic analysis, affirming the presence of hydrogen bonds in these compounds (Khalid et al., 2018).
Polymerization and Copolymer Synthesis
Another study explored the use of aminoalcohols as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating the potential of such compounds in creating telechelic and block copolymers. This work highlights the tolerance of the polymerization process to nonprotected hydroxyl groups and showcases the control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).
Enzyme Inhibitory Activities
Research into pyrazole-based heterocyclic compounds, including those with structural similarities to the query chemical, revealed selective inhibitory activities against various enzymes. This study underscores the potential therapeutic applications of such compounds in addressing enzyme-related disorders (Harit et al., 2012).
Phase Transition in Aqueous Media
The synthesis and study of methacrylic monomers containing tertiary amine functional groups were described, with a focus on their controlled polymerization and the unique phase transitions of the resulting homopolymers in aqueous solutions. This research points to the application of such compounds in developing responsive materials (Yu & Lowe, 2009).
Zinc Complexes in Hydrolysis
A study synthesized new binucleating ligands featuring hydroxytrimethylene linkers, forming zinc complexes that were investigated for their activity in hydrolyzing tris(p-nitrophenyl)phosphate. This work contributes to understanding the catalytic roles of zinc complexes in hydrolytic reactions (Mochizuki et al., 2009).
Propriétés
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(22)11-18(7-9-20)8-10-21;/h3-6,15,20-22H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNUPPMQQLROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN(CCO)CCO)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)




![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
![(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731168.png)


![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)